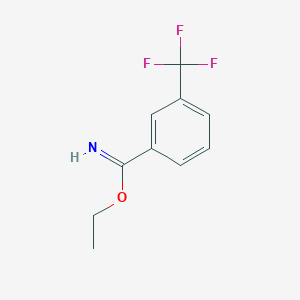![molecular formula C25H29N7O3 B1657134 4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine CAS No. 5554-44-9](/img/structure/B1657134.png)
4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine is a complex organic compound that combines the structural features of benzaldehyde, triazine, and hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine typically involves the reaction of 2-(Benzyloxy)benzaldehyde with 4,6-dimorpholin-4-yl-1,3,5-triazine-2-hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzaldehyde: Shares the triazine and benzaldehyde moieties but lacks the hydrazone group.
2-Benzyloxybenzaldehyde: Contains the benzyloxybenzaldehyde structure but does not have the triazine or hydrazone groups.
Uniqueness
4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine is unique due to its combination of benzaldehyde, triazine, and hydrazone structures.
Properties
CAS No. |
5554-44-9 |
|---|---|
Molecular Formula |
C25H29N7O3 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C25H29N7O3/c1-2-6-20(7-3-1)19-35-22-9-5-4-8-21(22)18-26-30-23-27-24(31-10-14-33-15-11-31)29-25(28-23)32-12-16-34-17-13-32/h1-9,18H,10-17,19H2,(H,27,28,29,30)/b26-18+ |
InChI Key |
YJFYYRSOBMAHIH-NLRVBDNBSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3OCC4=CC=CC=C4)N5CCOCC5 |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4)N5CCOCC5 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3OCC4=CC=CC=C4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide](/img/structure/B1657054.png)
![4-methyl-N-[1-[1-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B1657055.png)
![2-hydroxy-2-phenyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B1657057.png)
![2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-furan-2-ylmethylideneamino]acetamide](/img/structure/B1657058.png)
![ethyl 2-[(4-acetylphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657060.png)
![N,N'-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]propanediamide](/img/structure/B1657061.png)
![[(Z)-pyridin-4-ylmethylideneamino] N-(3,4-dichlorophenyl)carbamate](/img/structure/B1657064.png)
![6-chloro-2-methyl-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1657068.png)
![2-[[1-[2-[5-[(2-Hydroxyphenyl)methylideneamino]benzimidazol-1-yl]ethyl]benzimidazol-5-yl]iminomethyl]phenol](/img/structure/B1657069.png)
![[(3E)-3-hydroxyimino-3-(4-methylphenyl)propyl]-dimethylazanium;chloride](/img/structure/B1657070.png)
![[(2-Iodophenyl)-phenylmethyl]urea](/img/structure/B1657071.png)
![1-methyl-3,4,6,7,8,9-hexahydro-2H-benzo[b][1,8]naphthyridin-5-amine;oxalic acid](/img/structure/B1657072.png)
![2-Hydroxy-N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-2-phenylacetamide](/img/structure/B1657073.png)
